7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-quinolinone, commonly known as brexpiprazole, is a novel compound primarily utilized in the treatment of psychiatric disorders such as schizophrenia and major depressive disorder. This compound is classified under the category of atypical antipsychotics, which are known for their efficacy in managing symptoms with a potentially lower risk of extrapyramidal side effects compared to older antipsychotic medications. Brexpiprazole is marketed under the brand name Rexulti and functions as a partial agonist at serotonin 1A and dopamine D2 receptors, while acting as an antagonist at serotonin 2A receptors .
The synthesis of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-quinolinone involves several key steps, typically starting from readily available precursors. The general synthetic route can be outlined as follows:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and minimizing by-products.
The molecular formula for 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl)butoxy]-2(1H)-quinolinone is with a molecular weight of approximately 433.6 g/mol.
The compound features a quinolinone backbone substituted at the 7-position with a butoxy group linked to a piperazine ring that is further substituted with a benzo[b]thienyl group .
The chemical reactivity of brexpiprazole can be characterized by its interactions with various biological targets:
Brexpiprazole's mechanism of action involves modulation of neurotransmitter systems in the brain:
This dual mechanism allows brexpiprazole to address multiple facets of mood disorders while minimizing side effects commonly associated with full agonists or antagonists .
Brexpiprazole exhibits several notable physical and chemical properties:
These properties are significant for formulation development in pharmaceutical applications .
Brexpiprazole has significant scientific applications primarily in psychiatry:
Research continues into additional uses in treating anxiety disorders and other mood-related conditions due to its favorable side effect profile compared to traditional antipsychotics .
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: